1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-phenylbutan-1-one
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Overview
Description
1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-phenylbutan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, including a chloropyrimidine moiety, a piperidine ring, and a phenylbutanone backbone, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-phenylbutan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chloropyrimidine Intermediate: The synthesis begins with the chlorination of a pyrimidine derivative to introduce the chlorine atom at the 5-position.
N-Methylation: The chloropyrimidine intermediate is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate.
Piperidine Ring Formation: The N-methylated chloropyrimidine is reacted with piperidine under basic conditions to form the piperidinyl derivative.
Coupling with Phenylbutanone: Finally, the piperidinyl derivative is coupled with 2-phenylbutan-1-one using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for large-scale production by employing continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and yield of the compound while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-phenylbutan-1-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the chloropyrimidine moiety may interact with nucleotide-binding sites, while the piperidine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-phenylpropan-1-one
- 1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-phenylpentan-1-one
Uniqueness
1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-phenylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O/c1-3-18(15-7-5-4-6-8-15)19(26)25-11-9-17(10-12-25)24(2)20-22-13-16(21)14-23-20/h4-8,13-14,17-18H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVCVERDSLDMKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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